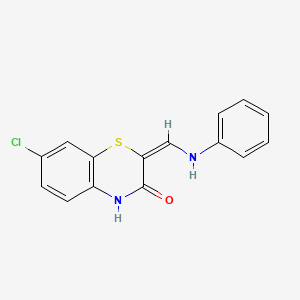
(2E)-2-(anilinomethylidene)-7-chloro-4H-1,4-benzothiazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-(anilinomethylidene)-7-chloro-4H-1,4-benzothiazin-3-one, commonly known as CABT, is a novel and versatile compound with a wide range of scientific applications. CABT is an organochlorine compound with an aromatic ring structure, which makes it highly stable and resistant to degradation. CABT has a unique structure that makes it highly reactive, making it an ideal candidate for use in various scientific research applications. CABT has been studied for its potential applications in biochemistry and physiology, and its potential for use in laboratory experiments.
科学研究应用
CABT has a wide range of potential applications in scientific research. It has been studied for its potential use as a catalyst in organic synthesis, as a reagent for the synthesis of heterocycles, and as a fluorescent probe for the detection of various biomolecules. CABT has also been studied for its potential use as an antimicrobial agent, and as a dye for the detection of various enzymes.
作用机制
The mechanism of action of CABT is not yet fully understood. However, it is believed that CABT interacts with enzymes and other biomolecules through hydrogen bonding and electrostatic interactions. It is also believed that CABT may act as a free radical scavenger, which may explain its potential use as an antimicrobial agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of CABT are not yet fully understood. However, CABT has been shown to have antimicrobial activity against a variety of bacteria, including E. coli and S. aureus. CABT has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
The main advantage of CABT for laboratory experiments is its stability and resistance to degradation. CABT is also highly reactive, making it an ideal candidate for use in various scientific research applications. However, CABT can be toxic if ingested, and its effects on humans are not yet fully understood. Therefore, it is important to exercise caution when handling CABT in the laboratory.
未来方向
The potential future directions for CABT research include further studies on its mechanism of action and biochemical and physiological effects, as well as its potential use in the development of new drugs and therapies. Additionally, further research could be conducted to explore the potential use of CABT as a catalyst in organic synthesis and as a reagent for the synthesis of heterocycles. Finally, CABT could be further studied for its potential use as a fluorescent probe for the detection of various biomolecules.
合成方法
The synthesis of CABT begins with the reaction of aniline with ethyl chloroformate, which yields an ethyl ester of anilinomethylidene. This reaction is followed by the addition of 7-chloro-4H-1,4-benzothiazin-3-one to the ethyl ester, which yields CABT. This synthesis method is relatively simple and can be easily scaled up for larger-scale production.
属性
IUPAC Name |
(2E)-2-(anilinomethylidene)-7-chloro-4H-1,4-benzothiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-10-6-7-12-13(8-10)20-14(15(19)18-12)9-17-11-4-2-1-3-5-11/h1-9,17H,(H,18,19)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLJQACTJIBTLB-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2857386.png)
![N-[(2-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2857388.png)
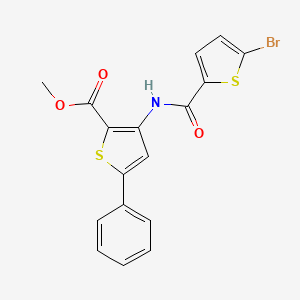
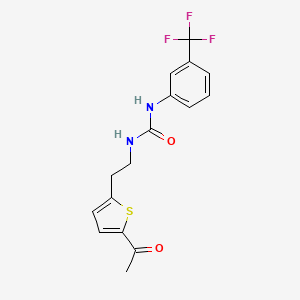
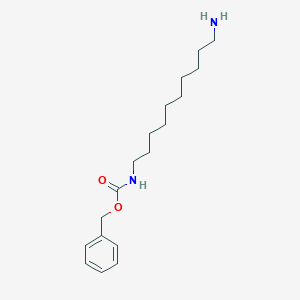
![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2857392.png)
![1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2857393.png)
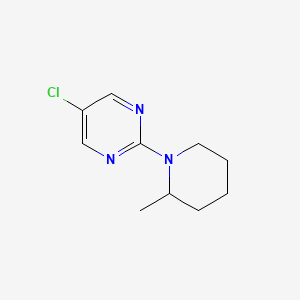
![4-[(Butan-2-yl)amino]-3-nitrobenzamide](/img/structure/B2857399.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2857400.png)
![Tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2857401.png)

![1-(benzo[d]isoxazol-3-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide](/img/structure/B2857406.png)
